N-[(1S)-2,2-dimethylcyclopropyl]-1H-imidazo[4,5-b]pyridine-7-carboxamide
Description
N-[(1S)-2,2-dimethylcyclopropyl]-1H-imidazo[4,5-b]pyridine-7-carboxamide is a synthetic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a cyclopropyl group and an imidazopyridine core, contributes to its distinct chemical properties and biological activities.
Properties
IUPAC Name |
N-[(1S)-2,2-dimethylcyclopropyl]-1H-imidazo[4,5-b]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-12(2)5-8(12)16-11(17)7-3-4-13-10-9(7)14-6-15-10/h3-4,6,8H,5H2,1-2H3,(H,16,17)(H,13,14,15)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOHTIANGBEVGI-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1NC(=O)C2=C3C(=NC=C2)N=CN3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@H]1NC(=O)C2=C3C(=NC=C2)N=CN3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-2,2-dimethylcyclopropyl]-1H-imidazo[4,5-b]pyridine-7-carboxamide typically involves multiple steps:
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Formation of the Imidazopyridine Core: : The imidazopyridine core can be synthesized through a cyclization reaction involving a pyridine derivative and an imidazole precursor. Common reagents include phosphorus oxychloride (POCl₃) and ammonium acetate under reflux conditions.
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Introduction of the Cyclopropyl Group: : The cyclopropyl group can be introduced via a cyclopropanation reaction. This often involves the use of diazo compounds and transition metal catalysts such as rhodium or copper complexes.
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Amidation Reaction: : The final step involves the formation of the carboxamide group. This can be achieved through an amidation reaction using an appropriate amine and carboxylic acid derivative, often facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale equipment. Purification steps such as recrystallization or chromatography would be essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of hydroxylated or ketone derivatives.
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Reduction: : Reduction reactions can target the imidazopyridine core, potentially reducing double bonds or nitro groups if present.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at positions on the imidazopyridine ring that are activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Hydroxylated derivatives or ketones.
Reduction: Reduced imidazopyridine derivatives.
Substitution: Substituted imidazopyridine derivatives with various functional groups.
Scientific Research Applications
N-[(1S)-2,2-dimethylcyclopropyl]-1H-imidazo[4,5-b]pyridine-7-carboxamide has several applications in scientific research:
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Chemistry: : Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
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Biology: : Investigated for its potential as a bioactive compound. It may interact with various biological targets, making it useful in studying enzyme inhibition, receptor binding, and other biochemical processes.
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Medicine: : Explored for its therapeutic potential. Compounds with similar structures have shown activity as anti-inflammatory, antiviral, and anticancer agents.
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Industry: : Utilized in the development of new materials or as a catalyst in chemical reactions due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[(1S)-2,2-dimethylcyclopropyl]-1H-imidazo[4,5-b]pyridine-7-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine Derivatives: These include compounds like zolpidem and alpidem, which are known for their sedative and anxiolytic properties.
Cyclopropyl-Containing Compounds: Compounds such as cyclopropylamine and cyclopropylcarbinol, which are used in various chemical and pharmaceutical applications.
Uniqueness
N-[(1S)-2,2-dimethylcyclopropyl]-1H-imidazo[4,5-b]pyridine-7-carboxamide is unique due to the combination of its cyclopropyl group and imidazopyridine core. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, which are not commonly found in other compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
